1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Lipophilicity Membrane permeability XLogP3

Researchers screening kinase-targeted libraries often encounter limited structural diversity in lipophilic arylurea analogs, leaving upper-boundary SAR underexplored. This compound directly addresses that gap. - Defines the upper lipophilicity boundary (XLogP3=3.9) and highest conformational flexibility (8 rotatable bonds) in a five-analog series, enabling systematic SAR deconvolution of substitution effects on target potency and ADME. - Features a thiophene-pyridine-urea scaffold aligned with type II kinase inhibitor pharmacophores; positional isomerism (thiophen-3-yl vs. thiophen-2-yl) provides matched-pair diversity for in silico docking studies. - Supplied as a research-use-only screening compound with batch-specific purity documentation; available for immediate dispatch to support cell-based permeability assays and induced-fit computational modeling workflows.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 2034397-37-8
Cat. No. B2806387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
CAS2034397-37-8
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
InChIInChI=1S/C21H23N3O2S/c1-2-3-11-26-19-6-4-18(5-7-19)24-21(25)23-14-16-8-10-22-20(13-16)17-9-12-27-15-17/h4-10,12-13,15H,2-3,11,14H2,1H3,(H2,23,24,25)
InChIKeyOCDICSTUAWQNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: Chemical Identity & Compound Class


1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034397-37-8) is a synthetic disubstituted arylurea derivative with the molecular formula C21H23N3O2S and a molecular weight of 381.5 g/mol [1]. The compound features a 4-butoxyphenyl group at the N-1 urea position and a 2-(thiophen-3-yl)pyridin-4-ylmethyl moiety at the N-3 position . It belongs to the broad class of N,N′-disubstituted ureas, a scaffold extensively patented as kinase inhibitors, particularly targeting Tie-2, Raf, and p38 kinases [2]. The compound is catalogued in commercial screening libraries (PubChem CID 91625688) and is available from multiple research chemical suppliers as a research-use-only screening compound [1]. As of the evidence cut-off date, no peer-reviewed published experimental bioactivity data (IC50, Ki, Kd) were identified for this specific compound in the public domain.

Kinase screening library enrichment — thiophene-pyridine-urea scaffold aligns with type II kinase inhibitor pharmacophores
Physicochemical differentiation context — highest lipophilicity and flexibility in analog set may support permeability studies
No experimental bioactivity data — reported only as a research-use-only screening compound; empirical target profiling required

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: Physicochemical Differentiation from Analogs


Within the N,N′-disubstituted urea chemical space, even conservative aryl-substituent modifications produce large shifts in computed physicochemical properties that govern solubility, permeability, protein binding, and assay behavior [1]. The 4-butoxy substituent imparts a uniquely elevated lipophilicity (XLogP3 = 3.9) and high conformational flexibility (8 rotatable bonds) not shared by the closest commercially available analogs, which carry oxane (XLogP3 = 1.5), trifluoromethylphenyl (XLogP3 = 3.6), chlorobenzyl (XLogP3 = 3.3), or unsubstituted phenyl (XLogP3 = 2.7) replacements [2]. The documented sensitivity of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea VEGFR2 inhibitors to terminal aryl hydrophobicity—where IC50 values span a >20-fold range (10–206 nM) across Me, F, CF3, and Cl substituents [3]—supports the principle that small aryl modifications produce large functional consequences in related urea-based kinase inhibitor series. Direct interchange with the nearest analog without re-optimization of assay conditions or formulation is therefore not scientifically justified.

Lipophilicity mismatch
XLogP3 differs by 0.3–2.4 log units vs. nearest analogs; membrane partitioning and protein binding may shift significantly across the set
Conformational sampling gap
8 rotatable bonds vs. 4–5 in rigid analogs; induced-fit binding behavior may not transfer between compounds
Positional isomer not interchangeable
Identical molecular formula but different regiochemistry; distinct 3D pharmacophore may alter kinase selectivity profile

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: Differentiation from Structural Analogs


Lipophilicity Differentiation vs. Closest Analogs

The target compound exhibits the highest computed lipophilicity (XLogP3 = 3.9) among the five-member analog set, exceeding the oxane analog by 2.4 log units, the unsubstituted phenyl analog by 1.2 log units, the chlorobenzyl analog by 0.6 log units, and the trifluoromethylphenyl analog by 0.3 log units [1][2][3][4][5]. This positions the compound near the upper bound of typical oral drug-likeness (Lipinski's Rule of Five recommends logP ≤ 5), while the oxane analog (XLogP3 = 1.5) falls in a distinctly lower lipophilicity range more consistent with CNS-targeted or solubility-optimized leads.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 3.9 vs. analog range 1.5–3.6; Δ = +0.3 to +2.4 log units
Supports lipophilicity-driven assay selection for permeability screening
Computed XLogP3 only; no experimental logP/logD available
Lipophilicity Membrane permeability XLogP3 Drug-likeness Lead optimization

Molecular Flexibility Difference vs. Rigid Analogs

The target compound possesses 8 rotatable bonds, approximately double the count of the four closest analogs (4–5 rotatable bonds each) [1][2][3][4][5]. The additional flexibility originates from the butoxy side chain (O–CH2–CH2–CH2–CH3), which introduces four extra rotatable bonds relative to the unsubstituted phenyl analog. This difference is expected to impact entropic contributions to protein binding, with the target compound likely incurring a higher conformational entropy penalty upon binding but potentially enabling adaptive fit to diverse protein pockets.

Rotatable Bonds
Cross-study comparable
8 rotatable bonds — 60–100% higher than analog set (4–5 bonds each)
Higher conformational flexibility context for induced-fit binding studies
Butoxy chain contributes 4 additional rotatable bonds
Conformational flexibility Rotatable bonds Entropy Binding kinetics SAR

Hydrogen Bond Acceptor Profile vs. Select Analogs

The target compound provides 4 hydrogen bond acceptor (HBA) sites (the urea carbonyl oxygen, pyridyl nitrogen, thiophene sulfur, and butoxy ether oxygen), which exceeds the 3 HBA sites in the chlorobenzyl and phenyl analogs that lack the ether oxygen [1][4][5]. The trifluoromethylphenyl analog has 6 HBA sites due to the three fluorine atoms [3], while the oxane analog matches the target at 4 HBA sites but achieves this through different functionality (tetrahydropyran ring oxygen) [2]. All five analogs share an identical hydrogen bond donor count of 2 (both urea N–H groups).

H-Bond Acceptors
Cross-study comparable
4 HBA (urea C=O, pyridine N, thiophene S, butoxy ether O) vs. 3–6 in analog set
Differentiated pharmacophore feature via flexible ether oxygen
All analogs share identical HBD count (2 urea N–H)
Hydrogen bonding Solubility Target engagement ADME Pharmacophore

Molecular Weight and Size Comparison vs. Compact Analogs

At 381.5 g/mol, the target compound is the heaviest member of the analog set, exceeding the oxane analog by 64.1 Da (20.2% larger), the phenyl analog by 72.1 Da (23.3% larger), and the chlorobenzyl analog by 23.6 Da (6.6% larger) [1][2][4][5]. The trifluoromethylphenyl analog is closest in molecular weight (377.4 Da, Δ = 4.1 Da; 1.1% difference) but achieves this via a trifluoromethyl substituent rather than a butoxy chain, resulting in a starkly different electronic profile [3]. All compounds remain within the standard Lipinski Rule of Five molecular weight cutoff (≤500 Da).

Molecular Weight
Cross-study comparable
381.5 g/mol — heaviest in analog set (Δ = +4.1 to +72.1 Da vs. comparators)
Upper-bound MW reference for ligand efficiency calculations
1.1–23.3% heavier than oxane, phenyl, chlorobenzyl, and CF3-phenyl analogs
Molecular weight Lead-likeness Fragment-based screening Ligand efficiency

Positional Isomer Structural Comparison

The target compound (CAS 2034397-37-8) and its positional isomer (CAS 2034597-97-0) share identical molecular formula (C21H23N3O2S), molecular weight (381.5 g/mol), and butoxyphenyl-urea-thiophene-pyridine connectivity, but differ in the attachment points: the target bears a thiophen-3-yl at the pyridine 2-position with the methyleneurea at the pyridine 4-position, while the isomer bears a thiophen-2-yl at the pyridine 5-position with the methyleneurea at the pyridine 3-position [1][2]. This regiochemical variation alters the relative spatial orientation of the urea pharmacophore with respect to the thiophene sulfur and pyridine nitrogen, two key hydrogen bond acceptor elements, producing distinct three-dimensional electrostatic potential surfaces despite identical atom composition.

Positional Isomerism
Class-level inference
Thiophen-3-yl at pyridine 2-position vs. thiophen-2-yl at pyridine 5-position in isomer (CAS 2034597-97-0)
Regiochemical context; distinct 3D pharmacophore may alter kinase selectivity
Identical molecular formula; no experimental binding data available
Positional isomerism Regiochemistry Binding site topology Kinase selectivity Scaffold hopping

Scaffold Relationship to Thienopyridine-Urea Kinase Inhibitors

The target compound's thiophene-pyridine-urea scaffold is structurally related to the 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea series reported as type II VEGFR-2 tyrosine kinase inhibitors, where compounds 4d–4h exhibited enzymatic IC50 values of 10–28 nM and the most potent compounds correlated with hydrophobic substituents (Me, F, CF3, Cl) on the terminal phenyl ring [1]. Furthermore, the disubstituted urea motif is broadly validated as a kinase inhibitor scaffold, as exemplified by the clinical agent sorafenib (a diarylurea Raf/VEGFR inhibitor) and multiple patent families covering N-(aryl)-N′-heteroaryl ureas [2]. While no direct kinase inhibition data exist for the target compound itself, its 4-butoxyphenyl substituent provides a distinct hydrophobicity profile that, by analogy to the thienopyridine-urea SAR, is predicted to influence potency and selectivity in a target-dependent manner.

Kinase Scaffold Context
Class-level inference
Thienopyridine-urea VEGFR2 inhibitors: reported IC50 10–28 nM in literature series
Class-level scaffold inference only; no direct data for this compound
Supports screening library inclusion rationale; empirical profiling required
Kinase inhibition Thienopyridine Diarylurea VEGFR2 Type II kinase inhibitor Scaffold validation

1-(4-Butoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: Recommended Application Scenarios


Kinase HTS Library Enrichment

The target compound is best deployed as a component of kinase-targeted screening libraries, where its thiophene-pyridine-urea scaffold aligns with established type II kinase inhibitor pharmacophores [1]. Its unique combination of high lipophilicity (XLogP3 = 3.9) and moderate hydrogen bond acceptor count (4 HBA) distinguishes it from more polar oxane or simpler phenyl analogs [2], making it a structurally complementary addition to screening decks designed for broad kinome coverage. The positional isomerism (thiophen-3-yl at pyridin-2-yl vs. thiophen-2-yl at pyridin-5-yl in the isomer) provides an additional dimension of scaffold diversity within the same molecular formula space [3].

SAR of Aryl Substituents in Urea Inhibitor Series

This compound serves as a critical data point in systematic SAR explorations of N-aryl substitution effects. With its 4-butoxyphenyl group providing the highest XLogP3 (3.9) and highest rotatable bond count (8) in the analog set [1], it defines the upper boundary of lipophilic and flexible substitution within the series. Comparative profiling against the oxane (XLogP3 = 1.5), phenyl (2.7), chlorobenzyl (3.3), and trifluoromethylphenyl (3.6) analogs [2] can deconvolute the contributions of lipophilicity, flexibility, and hydrogen bonding to target potency, selectivity, and ADME properties.

Membrane Permeability & Cell-Based Assay Optimization

With a computed XLogP3 of 3.9—the highest among the five-analog set—and 4 hydrogen bond acceptor sites including the flexible butoxy ether oxygen [1], this compound is specifically suited for cell-based permeability studies where passive membrane diffusion is rate-limiting. Researchers comparing this compound against the more polar oxane analog (XLogP3 = 1.5) [2] can empirically assess the relationship between computed lipophilicity and measured cellular uptake, providing critical data for lead optimization programs where intracellular target engagement is required.

Computational Docking & Pharmacophore Modeling of Flexible Sites

The target compound's 8 rotatable bonds—double the count of its more rigid analogs [1]—make it a valuable probe for computational studies of protein flexibility and induced-fit docking. Its conformational ensemble can sample binding site conformations inaccessible to the more constrained oxane or trifluoromethylphenyl analogs (4 rotatable bonds each) [2]. This property is particularly relevant for kinases known to undergo significant conformational reorganization upon type II inhibitor binding, where the DFG-out pocket accommodates diverse chemical scaffolds. The distinct positional isomer (CAS 2034597-97-0) [3] provides a matched molecular pair for evaluating how regiochemical connectivity affects predicted binding poses in silico.

Application
Selection Property
Validation Focus
Kinase screening library enrichment
Thiophene-pyridine-urea scaffold alignment with type II kinase pharmacophore
Kinase panel profiling and hit confirmation
SAR of aryl substituent effects
Upper-bound lipophilicity and flexibility in analog series
Comparative profiling against oxane, phenyl, chlorobenzyl, and CF3-phenyl analogs
Membrane permeability and cell-based assay studies
Highest computed XLogP3 (3.9) and flexible HBA profile
Cellular uptake and passive diffusion assessment
Computational docking and pharmacophore modeling
High rotatable bond count (8) for induced-fit sampling
DFG-out pocket and conformational reorganization modeling
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